5-(2-甲基哌嗪-1-基)异喹啉

描述

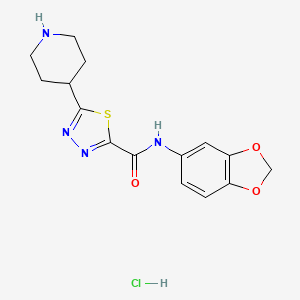

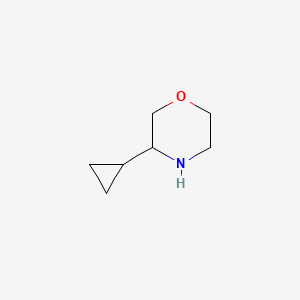

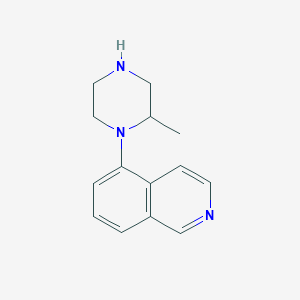

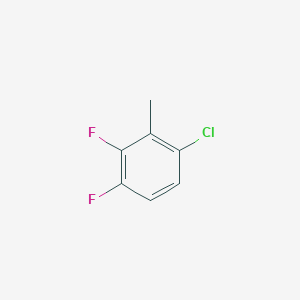

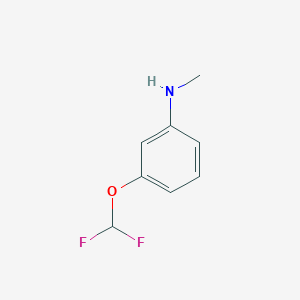

5-(2-Methylpiperazin-1-yl)isoquinoline is a small molecule with the molecular formula C14H17N3 and a molecular weight of 227.31 . It is also known as Luminarin and has gained attention as a fluorescent probe for biological imaging.

Molecular Structure Analysis

The InChI code for 5-(2-Methylpiperazin-1-yl)isoquinoline is 1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 . This molecule belongs to the class of organic compounds known as isoquinolines and derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety .科学研究应用

抗癌活性

5-(2-甲基哌嗪-1-基)异喹啉及其衍生物已被广泛研究其潜在的抗癌活性。例如,研究了在C-3位置具有各种杂芳基取代基的1-(4-甲基哌嗪-1-基)异喹啉的抗癌活性。发现具有特定取代基的衍生物表现出高水平的抗癌活性,表明活性的水平和方向显著取决于杂环取代基的性质。这些发现表明这类化合物是抗癌药物开发的有希望的候选者(Konovalenko et al., 2022)。

蛋白激酶抑制

异喹啉磺酰胺是一类合成蛋白激酶抑制剂,已被研究其对淋巴细胞功能的影响。具体来说,发现了类似1-(5-异喹啉磺酰)-2-甲基哌嗪二盐酸盐(H7)的化合物能够抑制细胞毒性T淋巴细胞(CTL)的溶解活性和细胞增殖。研究得出结论,早期生化信号的调节影响短期(例如CTL介导的溶解)和长期(例如细胞增殖)事件,为蛋白激酶C在CTL激活中的溶解信号中的关键作用提供了证据(Juszczak & Russell, 1989)。

腐蚀抑制

一项关于8-羟基喹啉类似物的研究,包括与5-(2-甲基哌嗪-1-基)异喹啉相关的化合物,探讨了它们作为C22E钢在盐酸溶液中的腐蚀抑制剂的作用。研究发现这些化合物表现出有效的腐蚀抑制作用,并且性能与它们的分子结构相关。这表明5-(2-甲基哌嗪-1-基)异喹啉的衍生物可能是防腐应用的潜在候选者(About et al., 2020)。

荧光传感

与5-(2-甲基哌嗪-1-基)异喹啉相关的化合物被研究其作为荧光传感器的潜力。具体来说,基于苯并咪唑并[2,1-a]苯[de]异喹啉-7-酮-12-羧酸设计的传感器用于检测Cu2+离子。这些传感器对Cu2+显示出显著的荧光开启响应,表明它们在荧光传感技术中的潜在应用(Liu et al., 2014)。

作用机制

Target of Action

The primary targets of 5-(2-Methylpiperazin-1-yl)isoquinoline are the cAMP-dependent protein kinase catalytic subunit alpha and the cAMP-dependent protein kinase inhibitor alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, gene expression, and metabolism .

Mode of Action

5-(2-Methylpiperazin-1-yl)isoquinoline acts as an inhibitor of these protein kinases . It interferes with the action of protein kinase C , which is involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Biochemical Pathways

This could potentially lead to downstream effects on various cellular processes .

Pharmacokinetics

These properties are critical in determining the drug’s bioavailability, i.e., the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Result of Action

The molecular and cellular effects of 5-(2-Methylpiperazin-1-yl)isoquinoline’s action are likely to be diverse, given its role as a protein kinase inhibitor . By inhibiting protein kinases, it could potentially alter the phosphorylation state of numerous proteins, thereby affecting their activity, localization, and overall function .

Action Environment

The action, efficacy, and stability of 5-(2-Methylpiperazin-1-yl)isoquinoline can be influenced by various environmental factors. Factors could include pH, temperature, presence of other molecules, and the specific cellular environment .

属性

IUPAC Name |

5-(2-methylpiperazin-1-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-11-9-16-7-8-17(11)14-4-2-3-12-10-15-6-5-13(12)14/h2-6,10-11,16H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDNZUHNXMWLNHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C2=CC=CC3=C2C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

carbohydrazide](/img/structure/B1422618.png)

![N'-[1-Amino-2-(3-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422619.png)